molecular formula C17H25NO4 B1504435 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine CAS No. 302924-67-0

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

Cat. No.: B1504435
CAS No.: 302924-67-0
M. Wt: 307.4 g/mol
InChI Key: FTNBYFFAMAJVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine ( 302924-67-0) is a piperidine derivative of high interest in medicinal and synthetic chemistry. Its molecular formula is C17H25NO4, with a molecular weight of 307.39 g/mol . This compound serves as a versatile and protected building block for the synthesis of more complex molecules. The tert -butoxycarbonyl (Boc) group safeguards the amine functionality, allowing for selective reactions at other sites, such as the hydroxyl group, under a wide range of conditions before being cleanly removed . Piperidine derivatives are among the most significant synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . As such, this compound holds substantial value in pharmaceutical research and development . Its structure, featuring a hydroxypiperidine core and a 4-methoxyphenyl substituent, makes it a valuable precursor in constructing potential drug candidates. Researchers utilize this scaffold to develop new active compounds, leveraging the piperidine ring's prevalence in biologically active molecules . Please handle this compound with care. Refer to the specific Material Safety Data Sheet (MSDS) for detailed hazard and handling instructions. This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-5-7-14(21-4)8-6-13/h5-8,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBYFFAMAJVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678146
Record name tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302924-67-0
Record name tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Structural Overview

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a methoxyphenyl moiety. This structure imparts unique chemical properties, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been utilized as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown potential in treating diseases such as cancer and neurodegenerative disorders.

Table 1: Biological Activity of Derivatives

Compound NameDisease TargetActivityReference
Compound ACancerIC50 = 5 µM
Compound BAlzheimer'sAChE Inhibition
Compound CPain Managementμ-opioid receptor agonist

Cancer Therapy

Recent studies have highlighted the anticancer properties of piperidine derivatives, including those derived from this compound. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer, through mechanisms such as apoptosis induction and inhibition of key signaling pathways like NF-κB .

Case Study: Anticancer Activity

  • Study Focus : Evaluation of piperidine derivatives against FaDu hypopharyngeal tumor cells.
  • Findings : The derivative exhibited better cytotoxicity than the reference drug bleomycin, suggesting its potential as an anticancer agent .

Neurological Disorders

The compound has been explored for its neuroprotective effects, particularly in Alzheimer's disease. Its derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration .

Table 2: Neuroprotective Activity

Compound NameTarget EnzymeInhibition ActivityReference
Compound DAChEIC50 = 10 nM
Compound EBuChEIC50 = 15 nM

Pain Management

Piperidine derivatives have also been investigated for their analgesic properties. Some compounds exhibit dual action as μ-opioid receptor agonists and σ1 receptor antagonists, enhancing their efficacy in pain relief while minimizing side effects associated with traditional opioids .

Mechanism of Action

The mechanism by which 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in the substituent type and position on the phenyl ring:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-Boc-4-(4-bromophenyl)-4-hydroxypiperidine Br (para) C₁₆H₂₂BrNO₃ 356.26 97928-18-2 Bromine substituent increases molecular weight and alters electronic properties; potential for cross-coupling reactions .
1-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine F (para) C₁₆H₂₂FNO₃ 295.35 553631-05-3 Fluorine’s electronegativity enhances metabolic stability in drug candidates .
1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine Cl (ortho) C₁₆H₂₂ClNO₃ 311.80 553630-94-7 Ortho-substitution introduces steric hindrance, potentially reducing receptor binding affinity .

Impact of Methoxy Group : The 4-methoxy group in the target compound donates electron density via resonance, influencing π-π interactions in drug-receptor binding. This contrasts with electron-withdrawing groups (e.g., Br, F) in analogs, which may reduce electron density but improve stability .

Functional Group Modifications on the Piperidine Core

Variations at the 4-position of the piperidine ring significantly alter reactivity and biological activity:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-Boc-4-(Aminomethyl)-4-hydroxypiperidine -CH₂NH₂ C₁₃H₂₆N₂O₃ 258.36 392331-66-7 Amino group enables further functionalization (e.g., amide bond formation) .
1-Boc-4-cyano-4-[3-(cyclopropylmethoxy)-4-methoxyphenyl]piperidine -CN C₂₂H₃₀N₂O₄ 386.48 666179-97-1 Cyano group introduces polarity and potential for hydrogen bonding .
4-(4-Chlorophenyl)-4-hydroxypiperidine (unprotected) -H (no Boc group) C₁₁H₁₄ClNO 227.69 N/A Lack of Boc group increases amine reactivity but reduces solubility in organic media .

Boc Group Role : The Boc group in the target compound prevents unwanted nucleophilic reactions at the piperidine nitrogen, a critical feature in multi-step syntheses. Analogs lacking this group (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) are more reactive but less stable under acidic conditions .

Biological Activity

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is a piperidine derivative with significant potential in medicinal chemistry, particularly in the fields of cancer therapy and neuropharmacology. This compound is characterized by its unique structural features, including a butyloxycarbonyl (Boc) protecting group and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C17H25NO4, and it has a molecular weight of 303.39 g/mol. Its structure can be represented as follows:

Structure 1 Boc 4 4 methoxyphenyl 4 hydroxypiperidine\text{Structure }\text{1 Boc 4 4 methoxyphenyl 4 hydroxypiperidine}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Cyclooxygenase Enzymes : Similar to other piperidine derivatives, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, likely through mechanisms involving the inhibition of NF-κB signaling pathways, which are crucial for cell survival and proliferation .

Anticancer Studies

Recent studies have highlighted the cytotoxic effects of piperidine derivatives, including this compound. The following table summarizes findings from various research studies regarding its anticancer activity:

Study ReferenceCell Line TestedGI50 (μg/mL)Mechanism of Action
LoVo (Colorectal)0.84 - 34.7Induction of apoptosis, inhibition of NF-κB
FaDu (Hypopharyngeal)< 10Apoptosis induction, interaction with IKKb
PC3 (Prostate)17.1 - 22.9Inhibition of cellular proliferation

Neuropharmacological Applications

This compound has also been investigated for its neuropharmacological effects:

  • Acetylcholinesterase Inhibition : It has been noted for its potential to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
  • Muscarinic Receptor Interaction : The compound may serve as a ligand for muscarinic acetylcholine receptors, suggesting a role in modulating cholinergic signaling pathways .

Case Studies

Several case studies have illustrated the efficacy of piperidine derivatives in clinical settings:

  • Case Study on Cancer Therapy :
    • A study involving this compound demonstrated significant cytotoxicity against human colorectal cancer cells (LoVo), with mechanisms linked to apoptosis induction and NF-κB pathway inhibition. These findings support its potential as a lead compound in anticancer drug development.
  • Neuropharmacological Study :
    • In vitro assays indicated that this compound could effectively inhibit AChE activity, which is vital for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's.

Chemical Reactions Analysis

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 can undergo typical alcohol transformations:

Reaction Type Conditions Reagents Yield Reference Basis
Etherification Mitsunobu conditions: DIAD, PPh3, THF, 0–25°CAlcohol (e.g., MeOH, benzyl alcohol)~70–85% (Mitsunobu application)
Esterification Acid chloride (e.g., acetyl chloride), pyridine, DCM, 0°CAcetic anhydride, DMAP~80–90% (ester workup)
Oxidation Swern oxidation: (COCl)2, DMSO, NEt3, DCM, -78°C~60–70% (reduction analogy)

Key Considerations :

  • The Boc group remains stable under Mitsunobu and mild acidic/basic conditions.

  • Oxidation to a ketone is feasible but may require protection of the methoxyphenyl group.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions:

Conditions Reagents Time Yield Reference Basis
Trifluoroacetic Acid (TFA) TFA (20–50% in DCM), 0–25°C1–2 h>95% (Boc deprotection)
HCl in Dioxane 4M HCl in dioxane, 25°C2–4 h~90% (acidic workup)

Outcome :

  • Generates 4-(4-methoxyphenyl)-4-hydroxypiperidine, which can undergo further functionalization (e.g., alkylation, acylation).

Ring-Opening Reactions

The piperidine ring may undergo ring-opening under strong nucleophilic or reductive conditions:

Reaction Type Conditions Reagents Yield Reference Basis
Reductive Amination H2, Raney Ni, MeOH, 50–60°CAmine (e.g., benzylamine)~40–60% (NaBH4 reduction)
Nucleophilic Attack Grignard reagent (e.g., MeMgBr), THF, -78°C to 25°C~30–50% (alkylation analogy)

Limitations :

  • The Boc group may hinder reactivity; deprotection is often required first.

Heterocycle Formation

The hydroxyl and amine groups can participate in cyclization reactions:

Reaction Type Conditions Reagents Yield Reference Basis
Pyrazole Synthesis Hydrazine hydrate, BF3·Et2O, toluene, 80–120°C2-Halo malonaldehyde~55% (pyrazole formation)
Lactam Formation PCl5, DMF, 0°C → 25°C~65–75%General methodology

Example Pathway :

  • Condensation with hydrazine forms a hydrazone intermediate.

  • Cyclization with a diketone yields a pyrazole ring fused to the piperidine.

Preparation Methods

Synthesis of N-Boc-4-hydroxypiperidine Intermediate

The preparation of N-Boc-4-hydroxypiperidine is a critical initial step, often starting from 4-piperidone hydrochloride hydrate. A representative industrially viable method is as follows:

Step Reagents & Conditions Description & Outcome
1. Extraction 4-piperidone hydrochloride hydrate + distilled water + liquefied ammonia (alkaline) + toluene extraction Isolation of free 4-piperidone by alkalization and organic extraction
2. Reduction 4-piperidone dissolved in methanol + sodium borohydride at 25-30°C, reflux for 7-10 h Reduction of ketone to 4-hydroxypiperidine
3. Work-up Acidify with dilute HCl to pH 7-8, extract with dichloromethane, dry over MgSO4, concentrate Isolation of crude 4-hydroxypiperidine
4. Boc Protection 4-hydroxypiperidine + di-tert-butyl dicarbonate + potassium carbonate in methanol, reflux 6-8 h Formation of N-Boc-4-hydroxypiperidine
5. Crystallization Concentrate, add petroleum ether or n-hexane, refrigerate to crystallize Purification to white crystalline product

Key Advantages: This method provides high yield, purity, and is scalable for industrial production with stable product properties.

Introduction of 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent can be introduced via nucleophilic substitution or coupling reactions on the 4-position of the piperidine ring. One common approach is to start from N-Boc-4-hydroxypiperidine and perform methylation or arylation steps.

A documented method for related compounds (1-Boc-4-methoxypiperidine) involves methylation of the hydroxyl group using sodium hydride and methyl iodide in dimethylformamide (DMF):

Step Reagents & Conditions Description & Outcome
1. Deprotonation Sodium hydride (60% dispersion) + N-Boc-4-hydroxypiperidine in DMF, stir 5 min Formation of alkoxide intermediate
2. Methylation Add methyl iodide, stir 30 min at room temperature O-methylation to form 1-Boc-4-methoxypiperidine
3. Work-up Quench with water, extract with diethyl ether, wash, dry, evaporate solvent Isolation of product with 99% yield

This reaction is rapid and high yielding, suitable for modifying the hydroxyl group to a methoxy substituent.

For the attachment of a 4-methoxyphenyl group specifically at the 4-position, more complex cross-coupling or Friedel-Crafts type reactions may be employed, although detailed procedures for this exact substitution are less commonly reported in open literature and may require customized catalytic systems.

Detailed Research Findings and Data Summary

Compound Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
4-Piperidone 4-piperidone hydrochloride hydrate, ammonia, toluene Alkalization, extraction, drying ~60-70 (isolated) High Industrially scalable extraction
4-Hydroxypiperidine Sodium borohydride, methanol, reflux 25-30°C, 7-10 h ~85-90 >98% (GC) Selective ketone reduction
N-Boc-4-hydroxypiperidine Di-tert-butyl dicarbonate, K2CO3, methanol Reflux 6-8 h ~80-90 High purity crystals Stable, pure intermediate
1-Boc-4-methoxypiperidine Sodium hydride, methyl iodide, DMF Room temp, 30 min 99 >98% Efficient O-methylation

These data reflect optimized conditions for high yield and purity, with careful control of pH, temperature, and solvent choice critical for success.

Industrial and Practical Considerations

  • Raw Materials: 4-piperidone hydrochloride hydrate and di-tert-butyl dicarbonate are commercially available and cost-effective.
  • Reaction Monitoring: GC and HPLC are typically used to monitor purity and conversion.
  • Purification: Crystallization from solvents like petroleum ether or n-hexane ensures high purity.
  • Scalability: The described methods have been demonstrated in patent literature to be suitable for scale-up with reproducible yields and product stability.
  • Safety: Handling of sodium hydride and methyl iodide requires strict safety protocols due to their reactivity and toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine?

  • Methodology : The compound is typically synthesized via a multi-step process involving Boc protection of the piperidine nitrogen, followed by hydroxylation and functionalization at the 4-position. Key steps include:

  • Boc Protection : Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate under basic conditions to introduce the Boc group .
  • Functionalization : Coupling the 4-hydroxypiperidine intermediate with a 4-methoxyphenyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
    • Critical Considerations : Monitor reaction progress via TLC and confirm final structure using NMR (¹H, ¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound safely?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), employ respiratory protection (P95 mask) .
  • Storage : Store in a cool, dry place (<25°C) in airtight containers away from light. Avoid incompatible materials like strong oxidizers .
    • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H NMR to confirm methoxy (δ ~3.8 ppm) and Boc group (δ ~1.4 ppm for tert-butyl). ¹³C NMR identifies carbonyl (Boc, ~155 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 335.18) .
  • IR Spectroscopy : Detect hydroxyl (~3200-3500 cm⁻¹) and carbonyl (Boc, ~1680-1720 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers investigate the conformational dynamics of the piperidine ring in this compound?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures to analyze chair vs. boat conformations and hydrogen-bonding interactions (e.g., between hydroxyl and Boc groups) .
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ring flexibility in solvent environments (e.g., DMSO, water) .
    • Data Interpretation : Compare experimental (X-ray) and computational (MD) data to assess energy barriers for ring inversion .

Q. What strategies resolve contradictions in reported pharmacological data for piperidine derivatives like this compound?

  • Approaches :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, enzyme concentrations) to isolate variables. For example, discrepancies in receptor binding affinity may arise from differing assay temperatures or buffer compositions .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replace methoxy with ethoxy) to evaluate how structural changes impact biological activity .
    • Case Study : If a study reports conflicting cytotoxicity data, validate using orthogonal assays (e.g., MTT vs. apoptosis markers) and cross-check with structural analogs .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Strategies :

  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while minimizing toxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the hydroxyl position, which hydrolyze in vivo to release the active compound .
    • Analytical Validation : Measure solubility via HPLC with UV detection (λ = 254 nm) and confirm stability under physiological pH (7.4) .

Q. What advanced techniques elucidate interactions between this compound and biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to receptors like serotonin transporters .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on interactions between the methoxyphenyl group and hydrophobic receptor pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.